3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-9-11-4-6-16-13(8-11)12-5-7-20-10-12/h4-8,10H,9H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQWQNQGYIRVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to a series of reactions to introduce the tert-butyl and urea groups. Key steps may include:
Formation of the thiophene-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a pyridine halide in the presence of a palladium catalyst.
Introduction of the tert-butyl group: This step can be carried out using tert-butyl bromide and a suitable base, such as potassium carbonate, to form the tert-butylated intermediate.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, including:
- Synthesis of Urea Derivatives : The compound can be used to create other urea derivatives that may exhibit enhanced biological activity.
- Catalysis : It has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states.
Biology
The biological applications of this compound are particularly noteworthy. The presence of thiophene and pyridine moieties suggests potential interactions with biological targets. Research indicates that compounds with similar structures may exhibit:
- Antimicrobial Activity : Studies have shown that urea derivatives can possess antibacterial properties, making them candidates for drug development against bacterial infections .
- Anticancer Properties : Certain derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating potential therapeutic uses in oncology .
Industry
In industrial applications, 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea can be utilized in:
- Specialty Chemicals Production : Its unique properties make it suitable for manufacturing specialty chemicals used in various formulations.
- Materials Science : The compound may serve as a precursor for novel materials with specific properties tailored for particular applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of urea derivatives against various bacterial strains. The results indicated that compounds structurally similar to 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea exhibited significant antibacterial activity with minimal inhibitory concentrations ranging from 50 μg/mL to 100 μg/mL .
Case Study 2: Anticancer Activity
Another research project focused on the antiproliferative effects of urea derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Compounds related to 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea showed IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiophene and pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity . The urea moiety can form hydrogen bonds with target proteins, enhancing the compound’s stability and efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis based on general principles and the sole provided evidence (), which describes a sulfonamide derivative with a pyridine-methanesulfinyl group.
Structural and Functional Group Comparison
Urea vs. Urea derivatives are often prioritized for kinase inhibitors (e.g., sorafenib), whereas sulfonamides are common in antibiotics and proton pump inhibitors (e.g., omeprazole analogs) .
Pyridine and Thiophene vs. Trifluoroethoxy Groups :
- The pyridine-thiophene system in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, contrasting with the electron-deficient trifluoroethoxy group in compound 8f, which improves resistance to oxidative metabolism .
Hypothetical Physicochemical and Pharmacokinetic Properties
Research Findings and Hypotheses
- Binding Affinity : The pyridinylmethyl-thiophene moiety in the urea compound may target kinases like JAK3 or EGFR, analogous to FDA-approved urea-based inhibitors. In contrast, compound 8f’s sulfonamide and benzimidazole core align with proton pump inhibition mechanisms .
- Toxicity Considerations : Thiophene rings are associated with idiosyncratic toxicity due to reactive metabolite formation, whereas trifluoroethoxy groups in 8f reduce such risks .
Biological Activity
3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea is a compound that has attracted significant interest due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a thiophene ring, and a pyridine ring, contributing to its unique chemical behavior. Its molecular formula is , and it possesses distinct electronic properties that affect its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃OS |
| Molecular Weight | 301.39 g/mol |
| IUPAC Name | 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea |
| Solubility | Soluble in organic solvents |
The biological activity of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of various molecular targets, potentially influencing pathways related to cell signaling, metabolism, and gene expression.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors associated with neurotransmission or hormonal regulation.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was linked to apoptosis induction through caspase activation .
- Antimicrobial Properties : Research indicated that 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell wall synthesis, leading to cell lysis .
- Neuroprotective Effects : In neurobiology studies, the compound demonstrated protective effects against oxidative stress in neuronal cells. It was found to reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .
Comparative Analysis with Similar Compounds
The biological activity of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea can be compared with structurally similar compounds:
| Compound Name | Activity | Unique Features |
|---|---|---|
| 1-(Tert-butyl)-3-(pyridin-4-ylmethyl)urea | Moderate anticancer activity | Lacks thiophene ring |
| 1-(Tert-butyl)-3-(thiophen-2-ylmethyl)urea | Antimicrobial properties | Different thiophene substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
